E/Z-Crotyl Stereodivergence: (Z)-Crotyl Gives No Product; (E)-Crotyl Delivers the Target Compound
In the amidoallylation of glyoxylic acid with (R)-tert-butanesulfinamide, (Z)-crotylboronic acid pinacol ester produced no detectable product. In contrast, (E)-crotylboronic acid pinacol ester produced (2R,3S)-2-((R)-tert-butylsulfinamido)-3-methylpent-4-enoic acid with excellent diastereoselectivity in the same one-pot protocol [1]. This binary outcome—zero product vs. clean formation—constitutes a qualitative stereochemical gate that is not observed with non-sulfinamide auxiliaries.
| Evidence Dimension | Product formation under identical reaction conditions |
|---|---|
| Target Compound Data | (2R,3S)-2-((R)-tert-butylsulfinamido)-3-methylpent-4-enoic acid formed with excellent diastereoselectivity |
| Comparator Or Baseline | (Z)-crotylboronic acid pinacol ester: no product formed |
| Quantified Difference | Complete stereochemical blockade: product formation only with (E)-isomer |
| Conditions | Glyoxylic acid + (R)-tert-butanesulfinamide in CH₂Cl₂ with molecular sieves, 42 h at rt; then addition of crotylboronic acid pinacol ester, 23 h at rt (one-pot, three-component) |
Why This Matters
This E/Z stereodivergence is a unique synthetic entry point that allows selective access to the 3-methyl-substituted enantiopure amino acid, which cannot be replicated by starting from simple allylboronic acid or achiral glycine equivalents.
- [1] Sugiyama, S.; Imai, S.; Ishii, K. Tetrahedron: Asymmetry 2013, 24 (18), 1069–1074. (Abstract states: '(Z)-crotylboronic acid pinacol ester produced no product; however, that of (E)-crotylboronic acid pinacol ester produced (2R,3S)-2-((R)-tert-butylsulfinamido)-3-methylpent-4-enoic acid with excellent diastereoselectivity.') View Source
